Ethyl 2-methyl-1,3-dioxolane-2-carboxylate
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Overview
Description
Ethyl 2-methyl-1,3-dioxolane-2-carboxylate is an organic compound with the molecular formula C7H12O4. It belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-1,3-dioxolane-2-carboxylate can be synthesized through the acetalization of ethyl 2-methylacetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yields and purity of the final product. Industrial methods may also employ alternative catalysts and solvents to optimize the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1,3-dioxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring is opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-methyl-1,3-dioxolane-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-methyl-1,3-dioxolane-2-carboxylate exerts its effects involves the formation of stable cyclic acetals. These acetals protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler dioxolane derivative used as a solvent and intermediate.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane compound with similar properties and applications.
1,3-Dioxane: A related compound with a six-membered ring structure, used in similar contexts.
Uniqueness
Ethyl 2-methyl-1,3-dioxolane-2-carboxylate is unique due to its specific structure, which provides enhanced stability and reactivity in various chemical processes. Its ability to act as a protecting group for carbonyl compounds sets it apart from other dioxolanes and dioxanes .
Properties
CAS No. |
56624-93-2 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl 2-methyl-1,3-dioxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-3-9-6(8)7(2)10-4-5-11-7/h3-5H2,1-2H3 |
InChI Key |
AXJLMGSULDRGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(OCCO1)C |
Origin of Product |
United States |
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